Methyl 4-({6,7-dimethoxy-2-[(2-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
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Overview
Description
Methyl 4-({6,7-dimethoxy-2-[(2-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound that belongs to the class of benzoate esters. This compound is characterized by its intricate structure, which includes a tetrahydroisoquinoline core, multiple methoxy groups, and a benzoate ester moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({6,7-dimethoxy-2-[(2-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable base.
Esterification: The final step is the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbamothioyl group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({6,7-dimethoxy-2-[(2-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The methoxy and carbamothioyl groups can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({6,7-dimethoxy-2-[(2-methoxyphenyl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
- Methyl 4-({6,7-dimethoxy-2-[(2-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
Uniqueness
The unique combination of the tetrahydroisoquinoline core, multiple methoxy groups, and the carbamothioyl group distinguishes this compound from its analogs
Properties
Molecular Formula |
C28H30N2O6S |
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Molecular Weight |
522.6 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-[(2-methoxyphenyl)carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H30N2O6S/c1-32-24-8-6-5-7-22(24)29-28(37)30-14-13-19-15-25(33-2)26(34-3)16-21(19)23(30)17-36-20-11-9-18(10-12-20)27(31)35-4/h5-12,15-16,23H,13-14,17H2,1-4H3,(H,29,37) |
InChI Key |
IJEAFGAIYHWTSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC |
Origin of Product |
United States |
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